molecular formula C11H5F4NO2 B1311376 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid CAS No. 596845-42-0

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid

Cat. No.: B1311376
CAS No.: 596845-42-0
M. Wt: 259.16 g/mol
InChI Key: LAPAXWWGJVHXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride and Meldrum’s acid to form an intermediate, which is then cyclized to produce the desired quinoline derivative . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have different biological activities and properties, making them useful for various applications .

Scientific Research Applications

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, which is why the compound is studied for its potential as an antibacterial and antineoplastic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid include other fluorinated quinolines, such as:

Uniqueness

What sets this compound apart from similar compounds is the presence of both fluorine and trifluoromethyl groups. These groups enhance the compound’s biological activity and provide unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make the compound particularly valuable for applications in medicine and industry .

Properties

IUPAC Name

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(16-8)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPAXWWGJVHXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448509
Record name 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596845-42-0
Record name 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Reactant of Route 3
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Reactant of Route 6
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.